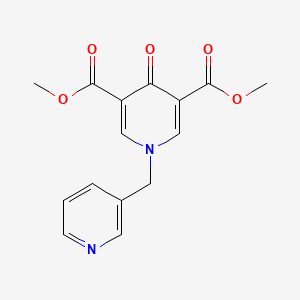
Dimethyl 4-oxo-1-(pyridin-3-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4-oxo-1-(pyridin-3-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate is a heterocyclic compound that belongs to the dihydropyridine family. This compound is characterized by its unique structure, which includes a pyridine ring and a dihydropyridine ring, both of which are essential for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-oxo-1-(pyridin-3-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-component reactions. One efficient method is the catalyst-free domino reaction of 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and different 1,3-dicarbonyl compounds in water. This procedure is mild and efficient, yielding the desired product with high efficiency after simple crystallization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of water as a solvent and avoiding hazardous catalysts, are likely to be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-oxo-1-(pyridin-3-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced at different positions of the pyridine and dihydropyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation and reducing agents like sodium borohydride for reduction. Solvents such as ethanol and methanol are often used in these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives, while reduction can produce various dihydropyridine derivatives.
Scientific Research Applications
Dimethyl 4-oxo-1-(pyridin-3-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial and antitumor properties.
Medicine: It is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Dimethyl 4-oxo-1-(pyridin-3-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an ATP mimetic inhibitor, interfering with cellular energy metabolism and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(6-methyl-4-oxo-1,2,5-triaryl-4,5-dihydro-1H-pyrrolo[3,2-c]pyridin-3-yl)-3-oxobutanoates: These compounds share a similar dihydropyridine structure and exhibit comparable biological activities.
Pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone: This compound also contains a pyridine ring and is used in similar chemical and biological applications
Uniqueness
Dimethyl 4-oxo-1-(pyridin-3-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific combination of a pyridine ring and a dihydropyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C15H14N2O5 |
|---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
dimethyl 4-oxo-1-(pyridin-3-ylmethyl)pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C15H14N2O5/c1-21-14(19)11-8-17(7-10-4-3-5-16-6-10)9-12(13(11)18)15(20)22-2/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
SCYQITDFHCSBIF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1=O)C(=O)OC)CC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















